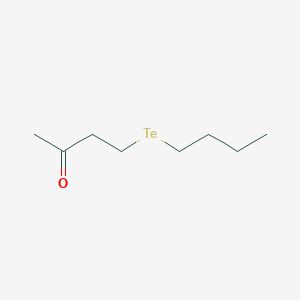
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4S. It is known for its unique structure, which includes a pyridine ring substituted with amino, methylsulfanyl, and ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate typically involves the reaction of 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated amino derivatives.
Applications De Recherche Scientifique
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
- Dimethyl 2,6-pyridinedicarboxylate
- Dimethyl 2,3-pyridinedicarboxylate
- Dimethyl 2,5-pyridinedicarboxylate
Comparison: Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate is unique due to the presence of both amino and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties compared to other dimethyl pyridinedicarboxylate derivatives. For example, the amino group enhances its potential for hydrogen bonding and nucleophilic substitution reactions, while the methylsulfanyl group provides additional sites for oxidation and reduction reactions .
Propriétés
Numéro CAS |
149726-22-7 |
|---|---|
Formule moléculaire |
C10H12N2O4S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
dimethyl 6-amino-2-methylsulfanylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-15-9(13)5-4-6(11)12-8(17-3)7(5)10(14)16-2/h4H,1-3H3,(H2,11,12) |
Clé InChI |
TVGTVBCTISANCD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1C(=O)OC)SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
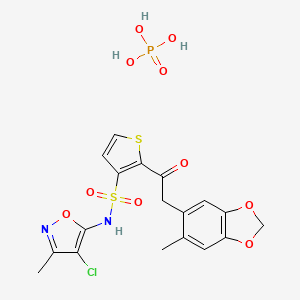
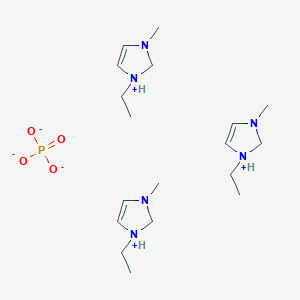

![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
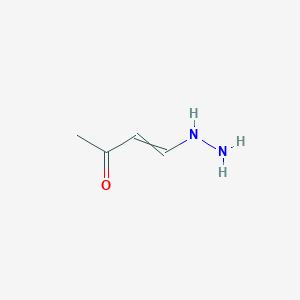


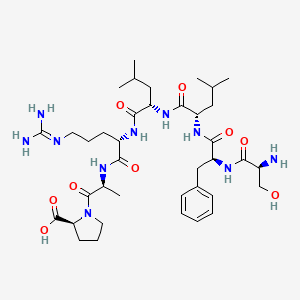
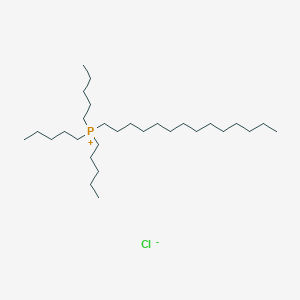

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
